1-(3-Methylphenyl)-1,3-butanedione
Overview
Description
1-(3-Methylphenyl)-1,3-butanedione, also known as 3-Methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of acetophenone, where a methyl group is attached to the meta position of the benzene ring. This compound is known for its distinctive aroma and is used in various applications, including fragrances, flavors, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1,3-butanedione can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of 3-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the desired product.
Oxidation of 3-Methylacetophenone: Another method involves the oxidation of 3-methylacetophenone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale Friedel-Crafts acylation reactions. The process involves continuous reactors and efficient separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-(3-Methylphenyl)-1,3-butanedione undergoes various types of chemical reactions:
Oxidation: The compound can be further oxidized to produce benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Lewis acids like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Diols
Substitution: Substituted benzene derivatives
Scientific Research Applications
1-(3-Methylphenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: It is employed in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-1,3-butanedione exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
4-Methylacetophenone
2-Methylacetophenone
Benzophenone
Biological Activity
1-(3-Methylphenyl)-1,3-butanedione, also known as mesityl oxide, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- Structure : The compound features a diketone structure with a methylphenyl group, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antioxidant Effects : It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against several bacterial strains.
- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
The biological effects of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The diketone structure allows it to donate electrons to free radicals, reducing oxidative damage.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial metabolism.
- Interaction with Cell Signaling Pathways : The compound can modulate pathways related to cellular stress responses.
Antioxidant Activity
A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was tested against various concentrations of reactive oxygen species (ROS), showing a dose-dependent scavenging effect.
Concentration (µM) | ROS Reduction (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Antimicrobial Activity
Research evaluated the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 30 |
S. aureus | 25 |
Anti-inflammatory Effects
In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels compared to control groups.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to cytotoxic effects in certain cell lines. Therefore, further research is needed to establish safe dosage ranges for therapeutic use.
Properties
IUPAC Name |
1-(3-methylphenyl)butane-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQHQDPAVFKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558203 | |
Record name | 1-(3-Methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-89-1 | |
Record name | 1-(3-Methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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